REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].Cl.[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23]Cl)[CH3:20]>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH2:20][CH2:19][N:21]([CH2:25][CH3:26])[CH2:22][CH3:23] |f:1.2.3,4.5|
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Name
|
|
Quantity
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52 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CCCl)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture is stirred for 30 minutes at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture is stirred for 3 days at ambient temperature
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Duration
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3 d
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Type
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FILTRATION
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Details
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After this time, the mixture is filtered off
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Type
|
WASH
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Details
|
washed with water
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Type
|
FILTRATION
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Details
|
The organic phase is filtered through aluminum oxide (activity 2-3)
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Type
|
CONCENTRATION
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Details
|
concentrated by evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1OCCN(CC)CC)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |